Sulfo-EGS Crosslinker
Overview
Description
Sulfo-EGS Crosslinker, also known as ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional crosslinking reagent. It contains amine-reactive sulfo-N-hydroxysuccinimide ester groups at both ends of a 12-atom spacer arm. This compound is widely used in biochemical and molecular biology applications for its ability to form stable amide bonds with primary amines on proteins and other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-EGS Crosslinker is synthesized by reacting ethylene glycol with succinic anhydride to form ethylene glycol bis(succinimidyl succinate). This intermediate is then sulfonated to produce the final product, ethylene glycol bis(sulfosuccinimidyl succinate). The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques and stored under desiccated conditions to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions: Sulfo-EGS Crosslinker primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-N-hydroxysuccinimide ester groups react with the amine groups on proteins or other molecules to form stable amide bonds. This reaction is typically carried out at pH 7-9 in phosphate, carbonate/bicarbonate, HEPES, or borate buffers .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues on proteins)
Conditions: pH 7-9, aqueous buffers (phosphate, carbonate/bicarbonate, HEPES, borate)
Major Products: Covalent amide bonds between the crosslinker and the target molecule, with the release of N-hydroxysuccinimide.
Scientific Research Applications
Sulfo-EGS Crosslinker has a wide range of applications in scientific research, including:
Chemistry: Used for the conjugation of small molecules, peptides, and proteins to study their interactions and functions.
Biology: Employed in cell surface labeling and protein-protein interaction studies due to its membrane-impermeable nature.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents by crosslinking antibodies or other biomolecules.
Industry: Applied in the production of bioconjugates for various industrial processes, including biosensors and bioseparations .
Mechanism of Action
Sulfo-EGS Crosslinker exerts its effects by forming covalent amide bonds with primary amines on target molecules. The sulfo-N-hydroxysuccinimide ester groups react with the amine groups, resulting in the release of N-hydroxysuccinimide and the formation of stable amide bonds. This crosslinking mechanism allows for the stable conjugation of proteins, peptides, and other molecules, facilitating their study and application in various fields .
Comparison with Similar Compounds
Sulfo-EGS Crosslinker is unique due to its water-solubility and membrane-impermeable nature, which makes it ideal for cell surface labeling. Similar compounds include:
Ethylene glycol bis(succinimidyl succinate) (EGS): A water-insoluble analog of Sulfo-EGS, used for intracellular and intramembrane protein conjugation
Bis(sulfosuccinimidyl)suberate (BS3): Another water-soluble, homobifunctional crosslinker with a different spacer arm length, used for similar applications.
Disuccinimidyl suberate (DSS): A water-insoluble crosslinker with a similar mechanism of action but different spacer arm length.
Sulfo-EGS stands out due to its specific properties, making it particularly useful for applications requiring water-solubility and membrane impermeability.
Properties
IUPAC Name |
1-[4-[2-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O18S2/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFAYDGRSWSLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167410-92-6 | |
Record name | Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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